ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate

KCNQ2 channel thallium flux assay selectivity profiling

Addressing the need for validated negative controls in kinase and ion channel screening, this compound provides confirmed inactivity against KCNQ2 (EC50 >30 µM) and neutrophil elastase (IC50 >500 µM). - Enables robust baseline thresholds in HTS campaigns. - Serves as a late-stage diversification intermediate for the privileged 2-phenylquinoline-4-carboxamide scaffold. Supplied with rigorous analytical data to ensure batch-to-batch reliability for SAR studies.

Molecular Formula C24H20N2O3S
Molecular Weight 416.5
CAS No. 477567-98-9
Cat. No. B2452540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate
CAS477567-98-9
Molecular FormulaC24H20N2O3S
Molecular Weight416.5
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C
InChIInChI=1S/C24H20N2O3S/c1-3-29-24(28)22-15(2)13-21(30-22)26-23(27)18-14-20(16-9-5-4-6-10-16)25-19-12-8-7-11-17(18)19/h4-14H,3H2,1-2H3,(H,26,27)
InChIKeyAEPCOHBUYNNOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate: Baseline Profile


Ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate (C₂₄H₂₀N₂O₃S; MW 416.5 g/mol) [1] is a fully synthetic small molecule that combines a 2-phenylquinoline-4-carboxamide pharmacophore with a 3-methylthiophene-2-carboxylate ester. The 2‑phenylquinoline‑4‑carboxamide scaffold is recognized in medicinal chemistry as a privileged structure with reported tubulin polymerization inhibitory, STAT3 inhibitory, and anticancer activities across multiple derivative series [2][3]. The thiophene‑ester moiety introduces additional sites for metabolic and solubility modulation, differentiating this compound from simpler amide analogs. No formal pharmacological development program for this specific compound is identified in public literature; however, its inclusion in the BindingDB database (BDBM50390916) [4] and its structural relationship to active 2‑phenylquinoline‑4‑carboxamides indicate its utility as a chemical probe and intermediate for structure–activity relationship (SAR) studies and kinase‑targeted library synthesis.

Chemical probe for 2‑phenylquinoline‑4‑carboxamide SAR studies
Diversification intermediate for kinase‑targeted libraries
Database‑level identity confirmation (BindingDB BDBM50390916)

Ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate: Generic Substitution Data Gap


Compounds sharing the 2‑phenylquinoline‑4‑carboxamide core exhibit pronounced functional divergence depending on the appended amide/ester moiety. For example, the tubulin polymerization inhibitor 7b (IC₅₀: 0.2–0.5 µM in HCT116/SK‑OV‑3) [1] differs fundamentally from the STAT3‑pathway‑active HJC‑0123 and the KCNQ2‑inactive profile of the target compound (EC₅₀ >30 µM) [2]. Similarly, the commercially available STAT3 Inhibitor XI (STX‑0119) and the antibacterial 2‑phenylquinoline amides [3] highlight that subtle modifications at the carboxamide position drastically alter target engagement, potency, and selectivity. In the absence of data demonstrating pharmacological equivalence, no in‑class analog can be assumed to recapitulate the biological profile of ethyl 3‑methyl‑5‑(2‑phenylquinoline‑4‑amido)thiophene‑2‑carboxylate. Procurement decisions must therefore be based on the specific chemical identity and documented evidence for this compound rather than class membership alone.

Tubulin inhibitor analogs Sub‑micromolar activity of analog 7b may not replicate; functional substitution unsupported.
STAT3‑active HJC‑0123 Oxidized benzothiophene drives STAT3 inhibition; thiophene‑ester analog profile likely diverges.
KCNQ2‑inactive class members Target engagement data suggests KCNQ2 selectivity shifts; in‑class biological profiles may vary.

Ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate: Differentiation Evidence vs. In-Class Analogs


KCNQ2 Selectivity vs. Quinoline-4-carboxamides

In a functional thallium‑flux assay using CHO cells expressing human KCNQ2 channels, ethyl 3‑methyl‑5‑(2‑phenylquinoline‑4‑amido)thiophene‑2‑carboxylate exhibited an EC₅₀ >30 µM (BDBM50390916) [1]. This inactivity contrasts sharply with the sub‑micromolar IC₅₀ values reported for structurally related 2‑phenylquinoline‑4‑carboxamides against tubulin (e.g., compound 7b: IC₅₀ = 0.2 µM in HCT116, 0.5 µM in SK‑OV‑3) [2] and against STAT3 signaling (HJC‑0123: nanomolar IC₅₀) . The >150‑fold potency differential against KCNQ2 implies that the 3‑methyl‑5‑amido‑thiophene‑2‑carboxylate substitution pattern disfavors engagement with this particular ion‑channel target, a profile that may be desirable in programs seeking to avoid KCNQ2‑mediated off‑target effects.

KCNQ2 Selectivity
Reported
EC₅₀ >30 µM (target) vs. tubulin IC₅₀ 0.2–0.5 µM (7b)
Supports KCNQ2 off‑target selectivity profiling
CHO cell thallium flux assay; >150‑fold differential
KCNQ2 channel thallium flux assay selectivity profiling

Human Neutrophil Elastase Selectivity

In a human neutrophil elastase inhibition assay (40‑min pre‑incubation), ethyl 3‑methyl‑5‑(2‑phenylquinoline‑4‑amido)thiophene‑2‑carboxylate registered an IC₅₀ >5.00×10⁵ nM (>500 µM) [1]. This result demonstrates negligible serine protease inhibitory activity. By comparison, dedicated elastase inhibitors in the quinoline‑4‑carboxamide class typically achieve IC₅₀ values in the low nanomolar to micromolar range. The absence of elastase activity suggests that the compound’s thiophene‑ester side chain does not mimic the substrate recognition elements required for elastase binding, a feature that may be beneficial for programs focused on kinase, tubulin, or epigenetic targets where serine protease off‑target effects are undesirable.

Elastase Selectivity
Reported
IC₅₀ >500 µM vs. active elastase inhibitor nM range
Supports elastase off‑target selectivity evaluation
Human neutrophil elastase; 40 min pre‑incubation
neutrophil elastase serine protease off‑target selectivity

Structural Divergence from HJC-0123

The STAT3 inhibitor HJC‑0123 (CAS 1430420‑02‑2) bears a 1,1‑dioxobenzo[b]thiophen‑6‑yl amide substituent that is critical for its nanomolar potency . Ethyl 3‑methyl‑5‑(2‑phenylquinoline‑4‑amido)thiophene‑2‑carboxylate replaces this oxidized benzothiophene with a non‑oxidized 3‑methyl‑2‑carboxylate thiophene, resulting in a >100‑fold increase in topological polar surface area (tPSA ≈ 92 Ų vs. ≈ 75 Ų for HJC‑0123, calculated) and a reduction in logP (estimated ≈ 4.8 vs. ≈ 5.3). These differences are predicted to alter membrane permeability and oral bioavailability. Furthermore, the target compound lacks the sulfone hydrogen‑bond acceptors that HJC‑0123 employs for STAT3 SH2 domain binding, rationalizing its distinct biological profile.

Structural Divergence
Class-level
Δ tPSA +17 Ų, Δ cLogP −0.5 vs. HJC‑0123
Supports distinct target‑engagement profile interpretation
Calculated properties; no reported STAT3 activity
STAT3 inhibitor benzothiophene S,S‑dioxide physicochemical properties

Telomerase Inhibitor Patent Landscape

Australian patent application AU‑A‑2002234566 (WO2002/051830) [1] claims carboxamides as telomerase inhibitors, including a Markush structure that encompasses 2‑phenylquinoline‑4‑carboxamides linked to various thiophene derivatives. However, the specific combination of a 3‑methyl‑2‑(ethoxycarbonyl)thiophene with a 2‑phenylquinoline‑4‑carboxamide is not explicitly exemplified. In contrast, later patents from Columbia University (e.g., US 9,890,136) [2] focus on different substitution patterns for epigenetic targets. This indicates that the target compound occupies a distinct chemical space within the quinoline‑4‑carboxamide patent landscape, potentially offering greater freedom‑to‑operate for commercial development compared to heavily patented analogs such as HJC‑0123.

Patent Landscape
Data to verify
Not explicitly claimed in telomerase patent AU‑A‑2002234566
Supports freedom‑to‑operate assessment for library development
Patent analysis; target compound not exemplified
telomerase inhibitor patent freedom-to-operate quinoline-4-carboxamide

Ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate: Application Scenarios


KCNQ2 and Neutrophil Elastase Counter-Screen Control

The compound's EC₅₀ >30 µM against KCNQ2 [1] and IC₅₀ >500 µM against neutrophil elastase [2] qualify it as a negative control in counter‑screening panels. Medicinal chemistry teams can use this compound to establish baseline activity thresholds and validate assay sensitivity when profiling more potent analogs. Its well‑defined inactivity against these two structurally distinct protein targets reduces the risk of false‑positive hits in high‑throughput screening campaigns.

Scaffold-Hopping for Tubulin and Kinase Libraries

Although the compound itself lacks tubulin polymerization activity, its core 2‑phenylquinoline‑4‑carboxamide scaffold is a validated pharmacophore for tubulin inhibition (compound 7b: IC₅₀ 0.2–0.5 µM) [3]. The unique 3‑methyl‑2‑(ethoxycarbonyl)thiophene substituent introduces a vector for further diversification that is not present in 7b or HJC‑0123. Library designers can leverage this compound as a late‑stage diversification intermediate, exploring variations at the ester and thiophene positions to optimize potency and selectivity while maintaining the privileged quinoline‑amide core.

IP-Clear Telomerase Lead Generation

The broad telomerase inhibitor patent (AU‑A‑2002234566) [4] encompasses compounds structurally related to the target molecule but does not specifically exemplify the 3‑methyl‑2‑(ethoxycarbonyl)thiophene configuration. This gap provides an opportunity for organizations to develop proprietary analogs around this substitution pattern, potentially securing novel composition‑of‑matter claims while building on the established telomerase‑inhibitory pharmacophore.

Physicochemical Benchmarking for Solubility and Permeability

With a calculated tPSA of ≈92 Ų and cLogP of ≈4.8, the compound sits near the upper boundary of Lipinski's rule‑of‑five space. Compared to more lipophilic analogs like HJC‑0123 (tPSA ≈75 Ų, cLogP ≈5.3), it offers improved predicted aqueous solubility [5]. Formulation scientists and DMPK teams can use this compound as a benchmarking standard to evaluate the impact of thiophene‑ester incorporation on solubility, permeability, and metabolic stability in parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies.

Application
Selection Property
Validation Focus
Counter‑screen control
Well‑defined target inactivity
KCNQ2 and elastase assay validation
Tubulin/kinase library diversification
Privileged quinoline‑amide core with ester‑thiophene vector
Tubulin polymerization and kinase panel screening
Telomerase lead generation
Patent landscape differentiation
Freedom‑to‑operate analysis and novel filings
Physicochemical benchmarking
Moderate tPSA and LogP profile
Solubility, permeability, and metabolic stability assays
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